
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is an organic compound with the molecular formula C11H20O. It is a derivative of cyclohexene, featuring a hydroxyl group and three methyl groups. This compound is also known by other names such as β-Cyclohomogeraniol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- can be synthesized through various methods. One common approach involves the partial hydrogenation of benzene to produce cyclohexene, followed by the addition of functional groups to form the desired compound . Another method involves the dehydration of cyclohexanol to form cyclohexene, which is then further modified .
Industrial Production Methods
In industrial settings, the production of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- often involves catalytic processes. For example, the use of phosphoric acid as a catalyst can facilitate the dehydration of cyclohexanol to cyclohexene . This intermediate can then be further processed to introduce the hydroxyl and methyl groups.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity . The compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene: A simpler compound without the hydroxyl and methyl groups.
Cyclohexanol: Contains a hydroxyl group but lacks the double bond and methyl groups.
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
Uniqueness
1-Cyclohexene-1-ethanol, 3-hydroxy-2,6,6-trimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
83646-52-0 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O2/c1-8-9(5-7-12)11(2,3)6-4-10(8)13/h10,12-13H,4-7H2,1-3H3 |
InChI-Schlüssel |
YWGAWIMPXFEBPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1O)(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


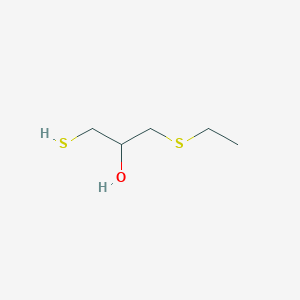
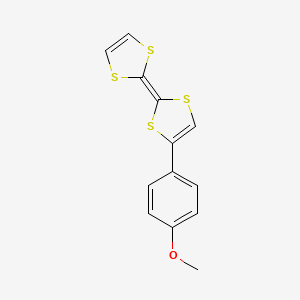
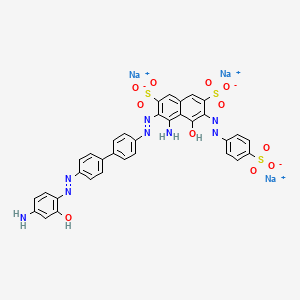
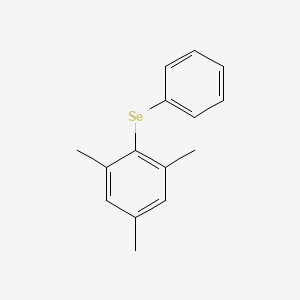

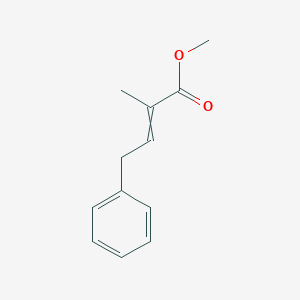
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
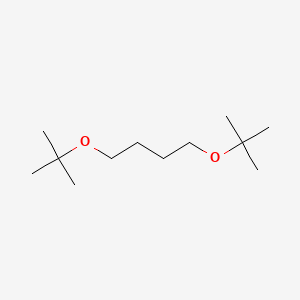
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

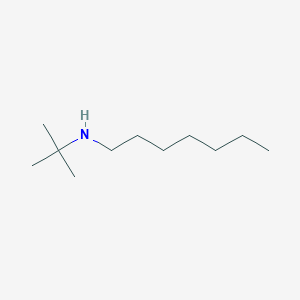

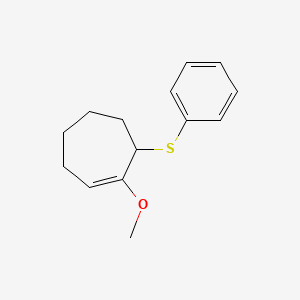
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
